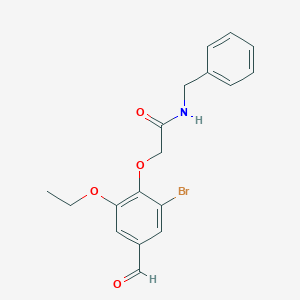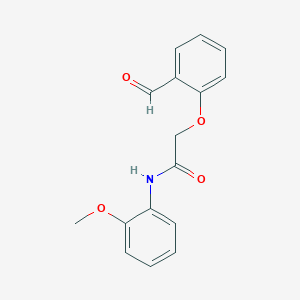![molecular formula C13H11NO3S2 B307660 4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid](/img/structure/B307660.png)
4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid involves the inhibition of COX-2 activity. COX-2 is responsible for converting arachidonic acid into prostaglandins, which are involved in inflammation and cancer development. By inhibiting COX-2 activity, the compound reduces the production of prostaglandins, thereby reducing inflammation and cancer cell growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid have been studied extensively. The compound has been shown to reduce inflammation and cancer cell growth in vitro and in vivo. Additionally, it has been shown to have antioxidant properties and can protect against oxidative stress-induced damage.
実験室実験の利点と制限
One of the main advantages of using 4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid in lab experiments is its potential as an anti-inflammatory and anti-cancer agent. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. However, one of the limitations of using the compound is its potential toxicity, which needs to be carefully evaluated before its use in humans.
将来の方向性
There are several future directions for the research of 4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid. One of the most significant directions is the development of novel derivatives with improved efficacy and safety profiles. Additionally, further research is needed to determine the mechanism of action of the compound and its potential applications in other fields such as neurodegenerative diseases and cardiovascular disorders.
Conclusion
In conclusion, 4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid is a promising compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine its efficacy and safety profile in clinical trials.
合成法
The synthesis of 4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid involves the reaction of 2-(ethylthio)-5-oxo-4,5-dihydrothiazole-4-carbaldehyde with 4-carboxybenzaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction results in the formation of the desired compound, which can be purified through recrystallization or chromatography.
科学的研究の応用
4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where it has been studied for its potential as an anti-inflammatory and anti-cancer agent. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and cancer development.
特性
製品名 |
4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid |
|---|---|
分子式 |
C13H11NO3S2 |
分子量 |
293.4 g/mol |
IUPAC名 |
4-[(Z)-(2-ethylsulfanyl-5-oxo-1,3-thiazol-4-ylidene)methyl]benzoic acid |
InChI |
InChI=1S/C13H11NO3S2/c1-2-18-13-14-10(12(17)19-13)7-8-3-5-9(6-4-8)11(15)16/h3-7H,2H2,1H3,(H,15,16)/b10-7- |
InChIキー |
PXOZZALUUBNNST-YFHOEESVSA-N |
異性体SMILES |
CCSC1=N/C(=C\C2=CC=C(C=C2)C(=O)O)/C(=O)S1 |
SMILES |
CCSC1=NC(=CC2=CC=C(C=C2)C(=O)O)C(=O)S1 |
正規SMILES |
CCSC1=NC(=CC2=CC=C(C=C2)C(=O)O)C(=O)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B307585.png)
![2-{4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B307586.png)
![7-Acetyl-3-(allylsulfanyl)-6-(4-ethoxy-3-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307588.png)
![7-Butyryl-3-(methylthio)-6-pyridin-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307589.png)
![1-[7-Butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthyl methyl ether](/img/structure/B307591.png)
![7-Butyryl-6-[5-(4-chlorophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307592.png)
![Methyl 4-[7-butanoyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B307593.png)
![6-(5-Chloro-2,3-dimethoxyphenyl)-3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307594.png)
![5-(3,4-Diethoxyphenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307599.png)
![7-Acetyl-3-(allylthio)-6-(6-bromo-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307600.png)
![7-Benzoyl-6-(2-furyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307602.png)
![3-(Ethylthio)-6-(3-methylthien-2-yl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307603.png)